5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to undergo intermolecular cyclization to form various structures . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound and the biomolecules it interacts with .
Cellular Effects
Thiazoles have been found to have a wide range of effects on various types of cells and cellular processes . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been found to have a variety of long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Thiazoles have been found to have a variety of effects at different dosages in animal models .
Metabolic Pathways
Thiazoles are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .
Transport and Distribution
Thiazoles are known to interact with a variety of transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
One common synthetic route includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent selection, and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyridine rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide include other thiazole derivatives and heterocyclic compounds with similar ring structures. Some examples are:
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: This compound shares the thiazole and pyridine rings but differs in the substitution pattern.
2,4-disubstituted thiazoles: These compounds have been studied for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVXOLAQGCOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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